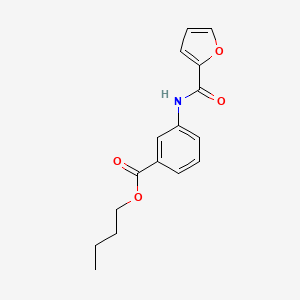
3-(benzylthio)-5-(2-butoxyphenyl)-4H-1,2,4-triazole
Descripción general
Descripción
3-(benzylthio)-5-(2-butoxyphenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.14053348 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole compounds, including 3-(benzylthio)-5-(2-butoxyphenyl)-4H-1,2,4-triazole, have garnered significant interest in pharmaceutical research due to their versatile biological activities. Triazole derivatives are explored for their potential in developing new drugs with diverse biological activities. The structural variations within the triazole class allow for the development of compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The ongoing research into triazole derivatives aims to address current challenges in drug discovery, such as the development of new, more efficient synthetic methods that adhere to principles of green chemistry and the discovery of novel drugs for emerging diseases and resistant microbial strains. The synthesis and biological evaluation of triazole derivatives are crucial for finding new therapeutic agents for a range of diseases, highlighting the importance of these compounds in drug development (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
The chemistry of 1,2,4-triazoles is critical in the search for biologically active substances. Recent studies have highlighted the antimicrobial, antifungal, antioxidant, and anti-inflammatory activities of 1,2,4-triazole derivatives. The exploration of new synthetic methods and the biological applications of these compounds is a promising area of scientific research. The significant biological activities of 1,2,4-triazole derivatives underscore their potential in developing new therapeutic agents and contribute to a deeper understanding of their chemical modeling and applications (Ohloblina, 2022).
Synthesis and Applications in Organic Synthesis
The synthesis of 1,2,4-triazole and its derivatives, including this compound, is a key area of interest in organic synthesis. These compounds are utilized in various applications beyond pharmaceuticals, such as in materials science, as photosensitizers, coloring agents, antioxidants, and corrosion inhibitors. The broad utility of 1,2,4-triazole derivatives in different fields highlights their importance in both academic and industrial research. The exploration of new synthetic routes and applications of these compounds is essential for advancing technology and developing new materials and drugs (Parchenko, 2019).
Propiedades
IUPAC Name |
3-benzylsulfanyl-5-(2-butoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-3-13-23-17-12-8-7-11-16(17)18-20-19(22-21-18)24-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNNGJMVHDWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B4596123.png)

![METHYL 3-[3-(MORPHOLIN-4-YL)PROPYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE](/img/structure/B4596142.png)
![1-(ethylsulfonyl)-N'-[(E)-(3-fluorophenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B4596143.png)
![(5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4596153.png)
![N-[4-(anilinosulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4596165.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4596177.png)

![METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4596190.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B4596197.png)
![(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4596217.png)
![ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4596234.png)
![N-[1-(1-adamantyl)propyl]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4596237.png)
